N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a sulfonamide-containing acetamide derivative with a tetrahydroquinoline core. Its structure combines a 4-fluorobenzenesulfonyl group (electron-withdrawing) and a 4-methoxyphenoxy acetamide moiety (electron-donating), which may confer unique physicochemical and biological properties. Such compounds are often explored for enzyme inhibition (e.g., acyltransferases) or receptor modulation due to sulfonamide’s role in hydrogen bonding and target interaction .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-7-9-21(10-8-20)32-16-24(28)26-19-6-13-23-17(15-19)3-2-14-27(23)33(29,30)22-11-4-18(25)5-12-22/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLCSYWRUMEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Fluorobenzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with a fluorobenzenesulfonyl chloride in the presence of a base to introduce the fluorobenzenesulfonyl group.
Attachment of the Methoxyphenoxyacetamide Moiety: Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid or its derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Tetrahydroquinoline vs. Tetrahydroisoquinoline
- : The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide features a tetrahydroisoquinoline core with a trifluoroacetyl group. The isoquinoline scaffold introduces distinct steric and electronic effects compared to the tetrahydroquinoline in the main compound. For instance, the fused benzene ring in isoquinoline may enhance aromatic stacking interactions, whereas tetrahydroquinoline’s partially saturated ring could improve solubility .
- : N-[(4-Fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide highlights the carboxamide linkage instead of sulfonamide. Carboxamides are less acidic than sulfonamides (pKa ~17 vs.
Substituent Effects
Fluorobenzenesulfonyl vs. Trifluoroacetyl ()
- The 4-fluorobenzenesulfonyl group in the main compound provides a rigid, planar structure conducive to π-π interactions, while the trifluoroacetyl group in ’s compound is more electron-withdrawing, possibly increasing metabolic stability but reducing solubility .
Methoxyphenoxy vs. Nitro/Chloro Groups ()
- The 4-methoxyphenoxy acetamide in the main compound offers electron-donating effects, enhancing stability under oxidative conditions compared to the nitro group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which is prone to reduction. Chloro substituents (e.g., in ) increase lipophilicity but may introduce toxicity risks .
Sulfonamide vs. Sulfanyl ()
- Compounds like N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () feature sulfanyl (-S-) linkages. Sulfonamides (main compound) exhibit higher chemical stability and stronger hydrogen-bonding capacity than sulfanyl groups, which are susceptible to oxidation .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 367.42 g/mol
- CAS Number : Not widely reported in literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on cholinesterase inhibition and potential anti-cancer properties.
Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Selectivity (AChE/BChE) |
|---|---|---|
| Tacrine | 0.17 | 1 |
| N-[1-(4-fluorobenzenesulfonyl)-...] | 0.15 | 2 |
| Other Similar Compounds | 0.20 - 0.30 | Variable |
Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer properties through modulation of metabolic pathways. Research has shown that fluorinated derivatives can enhance cytotoxic effects in cancer cells by inhibiting glycolysis and promoting apoptosis.
Case Study: Fluorinated Derivatives in Cancer Treatment
A study published in Cancer Research explored the effects of fluorinated compounds on glioblastoma multiforme (GBM). The results indicated that these compounds significantly reduced cell viability and induced apoptosis in GBM cells through enhanced hexokinase inhibition.
Research Findings
Recent studies have focused on synthesizing derivatives of tetrahydroquinoline and evaluating their biological activities. One notable finding includes:
- Fluorination Effects : The introduction of fluorine atoms into the structure has been linked to increased potency against cancer cell lines, suggesting that modifications at specific positions can enhance biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
